Differential Lipophilicity
The measured logP of 7-Bromo-3-chlorobenzo[d]isoxazole is 2.99, representing a 1.16 log unit increase compared to the unsubstituted benzo[d]isoxazole scaffold (logP = 1.83) [1]. This elevated lipophilicity is consistent with the introduction of two halogen atoms and positions the compound within the optimal logP range (2–5) for CNS drug candidates and membrane-permeable probes [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.99 |
| Comparator Or Baseline | Unsubstituted benzo[d]isoxazole: logP = 1.83 |
| Quantified Difference | ΔlogP = +1.16 (1.63-fold increase) |
| Conditions | Calculated/measured partition coefficient (octanol/water) |
Why This Matters
Higher logP correlates with improved membrane permeability and blood-brain barrier penetration, making this compound a superior starting point for CNS-targeted probe and drug development.
- [1] Activate Scientific. 7-Bromo-3-chlorobenzo[d]isoxazole 97%. Product Datasheet. 2025. View Source
- [2] hzBP.cn. 1,2-苯基异恶唑 (benz[d]isoxazole). Physical Properties Database. 2025. View Source
